N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, along with a morpholin-4-ylmethyl substituent on the benzamide moiety. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the preparation of 4-chloro-3-(trifluoromethyl)aniline by reacting 4-chloro-3-(trifluoromethyl)nitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The intermediate is then coupled with 4-(morpholin-4-ylmethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmacology: It serves as a lead compound in the design of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The morpholine ring contributes to its solubility and bioavailability, facilitating its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but lacks the morpholin-4-ylmethyl group.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the benzamide moiety.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O2/c20-17-6-5-15(11-16(17)19(21,22)23)24-18(26)14-3-1-13(2-4-14)12-25-7-9-27-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFQETLUAPZTTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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